molecular formula C10H18O3 B6254273 2-propoxycyclohexane-1-carboxylic acid, Mixture of diastereomers CAS No. 1310210-34-4

2-propoxycyclohexane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6254273
CAS No.: 1310210-34-4
M. Wt: 186.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-propoxycyclohexane-1-carboxylic acid, mixture of diastereomers, is an organic compound characterized by the presence of a cyclohexane ring substituted with a propoxy group and a carboxylic acid group The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propoxycyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with propyl bromide in the presence of a base to form 2-propoxycyclohexanone. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a suitable catalyst to yield the desired carboxylic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of 2-propoxycyclohexane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to separate the diastereomers and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-propoxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: 2-propoxycyclohexanone or 2-propoxycyclohexanal.

    Reduction: 2-propoxycyclohexanol.

    Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.

Scientific Research Applications

2-propoxycyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-propoxycyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the propoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxycyclohexane-1-carboxylic acid
  • 2-butoxycyclohexane-1-carboxylic acid
  • 2-methoxycyclohexane-1-carboxylic acid

Uniqueness

2-propoxycyclohexane-1-carboxylic acid is unique due to the specific length and branching of its propoxy group, which can influence its reactivity and interactions compared to other similar compounds. The mixture of diastereomers also adds to its complexity and potential for diverse applications.

Properties

CAS No.

1310210-34-4

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.